molecular formula C15H21NO4 B12059260 Metalaxyl D3

Metalaxyl D3

Cat. No.: B12059260
M. Wt: 282.35 g/mol
InChI Key: ZQEIXNIJLIKNTD-GKOSEXJESA-N
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Description

Metalaxyl D3 is a stable isotope-labeled analog of the acylalanine fungicide, metalaxyl. Its chemical name is methyl 2-(2,6-dimethyl-N-[2-(trideuteriomethoxy)acetyl]anilino)propanoate. This compound is primarily used as a reference standard in environmental and food analysis due to its stable isotope labeling, which aids in accurate quantification and analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metalaxyl D3 involves the incorporation of deuterium atoms into the methoxy group of metalaxyl. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Metalaxyl D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Metalaxyl D3, like its non-labeled counterpart, functions as an acylalanine fungicide. It inhibits the synthesis of ribosomal RNA by targeting RNA polymerase I in oomycetes, thereby disrupting protein synthesis and fungal growth. This inhibition affects various stages of the fungal life cycle, including hyphal growth and sporangia formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its stable isotope labeling, which allows for precise quantification and analysis in scientific research. This labeling makes it particularly valuable in studies involving isotope dilution mass spectrometry, providing accurate and reliable data .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

282.35 g/mol

IUPAC Name

methyl 2-(2,6-dimethyl-N-[2-(trideuteriomethoxy)acetyl]anilino)propanoate

InChI

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i4D3

InChI Key

ZQEIXNIJLIKNTD-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])OCC(=O)N(C1=C(C=CC=C1C)C)C(C)C(=O)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC

Origin of Product

United States

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